molecular formula C15H15NO4S B2975454 N-(3-methylphenyl)-N-(phenylsulfonyl)glycine CAS No. 117309-37-2

N-(3-methylphenyl)-N-(phenylsulfonyl)glycine

Cat. No. B2975454
CAS RN: 117309-37-2
M. Wt: 305.35
InChI Key: CRRKUZBZMCUHGR-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-N-(phenylsulfonyl)glycine, also known as MPGS, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.

Scientific Research Applications

Design and Synthesis of Inhibitors

N-(3-methylphenyl)-N-(phenylsulfonyl)glycine derivatives have been investigated for their potential as inhibitors in various biochemical pathways. For instance, in the development of Glycine Transporter-1 (GlyT1) inhibitors, derivatives of N-(3-methylphenyl)-N-(phenylsulfonyl)glycine have been studied for their efficacy in vivo, demonstrating the critical role these compounds play in modulating neurotransmitter levels in the brain and offering therapeutic potential for neurological disorders (Lindsley et al., 2006). Similarly, novel inhibitors of rat lens aldose reductase have been synthesized as analogues of simple (phenylsulfonyl)glycines, showing significant potential for the treatment of diabetic complications (Mayfield & Deruiter, 1987).

Environmental Studies

The behavior of N-(phenylsulfonyl)-glycine in municipal sewage treatment plants has been explored to understand its fate and transformation. Studies indicate that compounds like N-(phenylsulfonyl)-glycine can undergo microbial methylation, leading to the formation of N-(phenylsulfonyl)-sarcosine, showcasing the microbial community's role in altering chemical substances in the environment (Krause & Schöler, 2000).

Metal Interaction Studies

The interaction of N-(phenylsulfonyl)glycine with metals like Cd2+ and Zn2+ has been studied to understand the effects of additional ligands like 2,2'-bipyridine on metal-induced amide deprotonation. These studies provide insights into the complex interactions between amino acids substituted by sulfonic groups and metals, which are relevant for understanding both environmental behavior and potential applications in material science (Gavioli et al., 1991).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methylanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-12-6-5-7-13(10-12)16(11-15(17)18)21(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRKUZBZMCUHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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